molecular formula C18H23NO6 B12383092 Spartioidine N-oxide

Spartioidine N-oxide

Cat. No.: B12383092
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-UNXXDIMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spartioidine N-oxide can be synthesized through various chemical reactions involving its parent compound, spartioidine. The synthetic route typically involves the oxidation of spartioidine using specific oxidizing agents under controlled conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Spartioidine N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Spartioidine N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of spartioidine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to increase the solubility of the compound and can be reduced enzymatically in vivo, leading to the formation of active metabolites. These metabolites can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spartioidine N-oxide include other pyrrolizine alkaloids such as senecionine N-oxide and retrorsine N-oxide .

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features, such as the presence of a hydroxy substituent at position 12 and the unique arrangement of oxo and N-oxido groups. These structural differences can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1

InChI Key

COHUFMBRBUPZPA-UNXXDIMASA-N

Isomeric SMILES

C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.